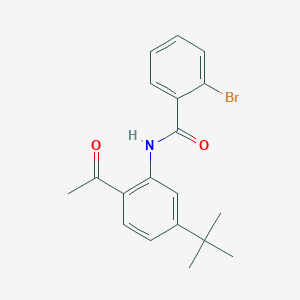![molecular formula C18H9ClF2N6S B11058676 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058676.png)
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a thiadiazole ring, each substituted with various functional groups. The presence of these rings and substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the triazole ring: The pyrazole intermediate is then reacted with a suitable nitrile derivative under acidic or basic conditions to form the triazole ring.
Formation of the thiadiazole ring: The triazole intermediate is further reacted with a thiocarbonyl compound to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.
Scientific Research Applications
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Other triazolothiadiazole derivatives
Uniqueness
6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H9ClF2N6S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H9ClF2N6S/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17-26-27-16(24-25-18(27)28-17)12-7-11(20)5-6-13(12)21/h1-8H,(H,22,23) |
InChI Key |
GFNLYKYXIQNQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11058597.png)
![N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide](/img/structure/B11058604.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058606.png)
![6-(4-chloro-1H-pyrazol-3-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058611.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11058612.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11058626.png)
![5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11058635.png)
![N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11058642.png)
![3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate](/img/structure/B11058645.png)
![2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11058649.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058654.png)

![3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058666.png)

